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Compound of Interest

Compound Name: Spiro-NPB

Cat. No.: B1394941 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the charge carrier mobility of Spiro-
NPB (N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-9,9'-spirobi[fluorene]-2,7-diamine), a key hole-

transporting material in organic electronics. This document details the material's fundamental

properties, quantitative mobility data, and the experimental methodologies used for its

characterization.

Introduction to Spiro-NPB
Spiro-NPB, with the chemical formula C₅₇H₃₈N₂, is a high-performance organic semiconductor

renowned for its application as a hole-transport material (HTM) in organic light-emitting diodes

(OLEDs) and other organic electronic devices. Its unique molecular architecture is

characterized by a spiro linkage at the C9 position of two fluorene units. This rigid, three-

dimensional structure imparts high thermal stability and promotes the formation of stable

amorphous films, which are crucial for device longevity and performance. The hole-transporting

properties arise from the nitrogen-containing tertiary amine groups functionalized with

naphthalene and phenyl moieties.

Quantitative Charge Carrier Mobility Data
The charge carrier mobility of Spiro-NPB is a critical parameter that dictates the efficiency of

charge transport within a device. The following tables summarize the available quantitative data

for the hole and electron mobility of Spiro-NPB.
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Table 1: Hole Mobility of Spiro-NPB

Hole Mobility (μh)
(cm² V⁻¹s⁻¹)

Measurement
Technique

Reference Notes

3.3 x 10⁻⁷
Space-Charge Limited

Current (SCLC)
[1]

Comparison with non-

spiro analogue NT-

NPB (1.32 x 10⁻⁷ cm²

V⁻¹s⁻¹) showed higher

mobility for Spiro-

NPB.

10⁻⁴ - 10⁻⁵ (Range for

similar spiro-

compounds)

Time-of-Flight (TOF),

Dark-Injection SCLC,

Steady-State SCLC

[2]

This range is for a

structurally similar

compound, spiro-

MeOTAD, and

suggests that the

mobility of Spiro-NPB

may also fall within

this range under

different measurement

conditions and electric

fields. The mobility is

noted to be electric

field-dependent.

Table 2: Electron Mobility of Spiro-NPB
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Electron Mobility
(μe) (cm² V⁻¹s⁻¹)

Measurement
Technique

Reference Notes

Not Reported - -

There is currently no

available experimental

data for the electron

mobility of Spiro-NPB

in the scientific

literature. This is likely

due to its primary

design and application

as a hole-transporting

material.

Experimental Protocols for Mobility Measurement
The charge carrier mobility of Spiro-NPB is primarily determined using the Space-Charge

Limited Current (SCLC) and Time-of-Flight (TOF) methods. Below are detailed descriptions of

the typical experimental protocols for each technique.

Space-Charge Limited Current (SCLC) Method
The SCLC method is a steady-state measurement used to determine the bulk mobility of a

material in a single-carrier device.

3.1.1. Device Fabrication

A hole-only device is fabricated with the following general structure:

Substrate: Indium Tin Oxide (ITO) coated glass is commonly used as the transparent anode.

The substrate is sequentially cleaned in an ultrasonic bath with detergent, deionized water,

acetone, and isopropanol, followed by UV-ozone treatment to improve the work function of

the ITO.

Hole-Injecting Layer (HIL) (Optional but recommended): A thin layer of Poly(3,4-

ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is often spin-coated onto the
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ITO to facilitate efficient hole injection and to create an ohmic contact. The PEDOT:PSS layer

is then thermally annealed.

Active Layer: A solution of Spiro-NPB in a suitable organic solvent (e.g., chlorobenzene,

toluene) is spin-coated on top of the HIL (or directly on the ITO) in an inert atmosphere (e.g.,

a glovebox). The thickness of the film is a critical parameter and is typically in the range of

50-200 nm. The film is then annealed to remove any residual solvent.

Cathode: A high work function metal, such as Gold (Au) or Silver (Ag), is thermally

evaporated on top of the Spiro-NPB layer to act as the hole-collecting electrode and to block

electron injection. The thickness of the metal electrode is typically around 100 nm.

3.1.2. Measurement Procedure

The fabricated device is placed in a probe station under vacuum or in an inert atmosphere to

prevent degradation from air and moisture.

A source measure unit (SMU) is used to apply a voltage across the device and measure the

resulting current.

The current-voltage (I-V) characteristics are measured by sweeping the voltage from zero to

a sufficiently high value to ensure the device operates in the SCLC regime.

3.1.3. Data Analysis

The hole mobility (μh) is calculated from the SCLC region of the I-V curve using the Mott-

Gurney law:

J = (9/8) * ε₀ * εᵣ * μh * (V²/L³)

where:

J is the current density.

ε₀ is the permittivity of free space.

εᵣ is the relative dielectric constant of Spiro-NPB.
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V is the applied voltage.

L is the thickness of the Spiro-NPB film.

A plot of J vs. V² should yield a straight line in the SCLC regime, and the mobility can be

extracted from the slope of this line.

Time-of-Flight (TOF) Method
The TOF method is a transient photoconductivity technique used to directly measure the drift

mobility of charge carriers.

3.2.1. Sample Preparation

A thicker film of Spiro-NPB is required for TOF measurements, typically in the range of 1-10

µm. The sample is prepared by sandwiching the Spiro-NPB layer between two electrodes:

Substrate and Bottom Electrode: A transparent conducting substrate like ITO-coated glass

serves as the bottom electrode.

Active Layer: A thick film of Spiro-NPB is deposited onto the ITO, often by thermal

evaporation in a high vacuum environment to achieve the required thickness and uniformity.

Top Electrode: A semi-transparent metal electrode (e.g., a thin layer of Aluminum or Gold) is

deposited on top of the Spiro-NPB film. This electrode must be thin enough to allow a laser

pulse to penetrate and generate charge carriers near the surface.

3.2.2. Measurement Setup

The sample is mounted in a cryostat to allow for temperature-dependent measurements and

is connected to a voltage source and a fast oscilloscope.

A pulsed laser with a wavelength that is strongly absorbed by Spiro-NPB is used to generate

a sheet of electron-hole pairs near the semi-transparent top electrode. The pulse duration

should be much shorter than the carrier transit time.

An external voltage is applied across the sample, creating an electric field that drives the

holes to drift towards the bottom electrode.
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3.2.3. Measurement Procedure

A voltage is applied to the sample.

A short laser pulse illuminates the semi-transparent electrode, generating charge carriers.

The transient photocurrent generated by the drifting holes is recorded by the oscilloscope.

3.2.4. Data Analysis

The transient photocurrent waveform typically shows a plateau followed by a decay. The transit

time (tₜ) is the time at which the plateau ends and the current starts to decay. The hole mobility

(μh) is then calculated using the equation:

μh = L / (tₜ * E) = L² / (tₜ * V)

where:

L is the thickness of the Spiro-NPB film.

E is the applied electric field (V/L).

V is the applied voltage.

By measuring the transit time at different applied voltages and temperatures, the electric field

and temperature dependence of the mobility can be determined.

Factors Influencing Charge Carrier Mobility in Spiro-
NPB
The charge carrier mobility in Spiro-NPB is not an intrinsic constant but is influenced by

several factors:

Molecular Packing and Film Morphology: The amorphous nature of Spiro-NPB films means

that charge transport occurs via hopping between adjacent molecules. The distance and

relative orientation between molecules, which are determined by the film deposition

conditions, significantly affect the hopping probability and thus the mobility.
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Temperature: Charge hopping is a thermally activated process. Therefore, the hole mobility

in Spiro-NPB is expected to increase with temperature, often following an Arrhenius-like

behavior.

Electric Field: At higher electric fields, the hole mobility in many disordered organic

semiconductors, including likely Spiro-NPB, exhibits a positive dependence on the electric

field. This is often described by the Poole-Frenkel model or the Gaussian Disorder Model.

Purity of the Material: Chemical impurities and structural defects can act as traps for charge

carriers, reducing the overall mobility. High material purity is essential for achieving high

mobility.

Visualizations
The following diagrams illustrate the experimental workflows for the SCLC and TOF mobility

measurement techniques.

Caption: Workflow for SCLC mobility measurement.

Caption: Workflow for TOF mobility measurement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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